molecular formula C20H15F2N5O2S B2692071 N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 897617-26-4

N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2692071
CAS No.: 897617-26-4
M. Wt: 427.43
InChI Key: AVSIJHKAHNPTIX-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of fluorinated phenyl groups and a triazolo-thiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Triazolo-Thiazole Core: The triazolo-thiazole core can be synthesized by reacting 2-fluorobenzoyl chloride with hydrazine hydrate to form a hydrazide intermediate.

    Attachment of the Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Ethanediamide Linker: The final step involves the coupling of the triazolo-thiazole core with an ethanediamide linker.

Industrial Production Methods

Industrial production of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological membranes and proteins.

    Material Science: The unique structural properties of the compound make it a candidate for the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-fluorophenyl)-N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N’-(2-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide: Similar structure but with a chlorophenyl group at a different position.

Uniqueness

The presence of two fluorophenyl groups and the triazolo-thiazole core makes N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide unique. This combination imparts distinct electronic and steric properties, enhancing its potential biological activity and making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2S/c21-13-7-5-12(6-8-13)17-25-20-27(26-17)14(11-30-20)9-10-23-18(28)19(29)24-16-4-2-1-3-15(16)22/h1-8,11H,9-10H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSIJHKAHNPTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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